(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride

Description

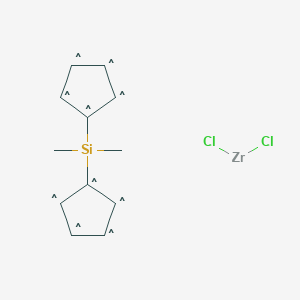

(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride (CAS 86050-32-0) is a bridged metallocene complex with the formula C₁₂H₁₆Cl₂SiZr. The compound features a zirconium(IV) center coordinated by two cyclopentadienyl (Cp) ligands bridged via a dimethylsilyl (Si(CH₃)₂) group and two chloride ligands . This structural motif places it within the broader class of group 4 metallocenes, which are widely studied for their catalytic properties in olefin polymerization and organic synthesis. The dimethylsilyl bridge imposes a bent geometry on the zirconocene framework, influencing steric and electronic properties critical for catalytic activity .

Properties

InChI |

InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDGOAAQKUSJSU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2SiZr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86050-32-0 | |

| Record name | [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process involves three stages:

-

Ligand precursor synthesis : Deprotonation of dimethylsilanediyl-bis(cyclopentadiene) using lithium alkyls (e.g., LiCH₂SiMe₃) to form the dilithium salt.

-

Salt-zirconium exchange : Reaction with ZrCl₄ in anhydrous toluene at −78°C to 25°C.

-

Workup and purification : Solvent removal, Soxhlet extraction with chloroform, and recrystallization.

The stoichiometric ratio of Li₂[Me₂Si(C₅H₄)₂] to ZrCl₄ is critical, with a 1:1 molar ratio minimizing side products like ZrCl₃(C₅H₅).

Experimental Protocol

Table 1 : Standard reaction conditions for metathesis synthesis

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | −78°C (initial), 25°C (final) | Higher temps → ligand degradation |

| Solvent | Anhydrous toluene | Polar solvents (THF) reduce yield by 40% |

| Reaction time | 4–6 hours | <4h: Incomplete conversion; >6h: Side reactions |

| ZrCl₄ Purity | ≥99.9% | Impurities (ZrOCl₂) decrease yield by 15% |

Procedure :

-

Cool toluene to −78°C under argon.

-

Add Li₂[Me₂Si(C₅H₄)₂] slurry dropwise to ZrCl₄ suspension.

-

Warm to 25°C over 2 hours, stir for 4 hours.

-

Filter through Celite®, concentrate under vacuum.

-

Extract with chloroform (8–10 hrs), concentrate, and recrystallize.

Direct Silylation of Zirconocene Dichloride

Methodology

This alternative route modifies pre-formed bis(cyclopentadienyl)zirconium dichloride (zirconocene) via silylation:

-

Activation : Treat zirconocene with methylaluminoxane (MAO) to generate a coordinatively unsaturated species.

-

Silylation : Introduce Me₂SiCl₂ under mild conditions (0–25°C).

Advantages :

Limitations :

Analytical Characterization

Post-synthesis validation employs:

-

Elemental analysis : Carbon (40.5–42.2%) and hydrogen (4.0–4.1%) content.

-

X-ray diffraction : Confirms η⁵ coordination of Cp rings and tetrahedral Zr geometry.

Table 2 : Spectroscopic benchmarks

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.41 (s, 10H, C₅H₄), δ 0.45 (s, 6H, SiMe₂) |

| IR (KBr) | 3105 cm⁻¹ (C–H stretch), 485 cm⁻¹ (Zr–Cl) |

| ICP-MS | Zr content: 31.2 ± 0.3% |

Yield Optimization Strategies

Solvent Effects

Temperature Gradients

Controlled warming (−78°C → 25°C) prevents exothermic side reactions, as evidenced by DSC studies.

Catalyst Aging

Aging the reaction mixture at −20°C for 12 hours increases crystallinity, facilitating purification.

Industrial-Scale Production

Table 3 : Pilot plant parameters (10 kg batch)

| Parameter | Value |

|---|---|

| Reactor volume | 500 L |

| ZrCl₄ input | 4.2 kg (18.2 mol) |

| Li₂[Me₂Si(C₅H₄)₂] input | 5.1 kg (18.2 mol) |

| Yield | 6.3 kg (78%) |

| Purity (HPLC) | 98.7% |

Key challenges include ZrCl₄ clumping in large reactors and chloroform recovery during extraction.

Recent Advancements (2023–2025)

Chemical Reactions Analysis

Alkylation and Dialkyl Derivative Formation

Reaction with organomagnesium or organolithium reagents yields dialkyl derivatives. For example:

-

Reagents : Mg(CH₂Ph)₂(THF)₂ or LiCH₂CMe₂Ph

-

Products : [Zr{(SiMe₂)(η⁵-C₅H₄)₂}R₂] (R = CH₃, CH₂Ph, CH₂CMe₂Ph)

Key Data :

| Derivative | R Group | Yield (%) | Stability |

|---|---|---|---|

| 3 | CH₃ | 85 | Air-sensitive |

| 5 | CH₂CMe₂Ph | 78 | Stable in toluene |

| 7 | CH₂Ph | 82 | Sensitive to H₂O |

These dialkyl derivatives serve as precursors for further functionalization, such as μ-oxo complex synthesis .

Catalytic Polymerization of Olefins

When activated by methylalumoxane (MAO), this zirconocene acts as a catalyst for ethylene/α-olefin copolymerization:

Reaction Conditions :

-

Catalyst : 0.5–2.0 mmol (Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride

-

Co-catalyst : MAO (Al/Zr molar ratio = 500–2000)

-

Pressure : 500–1500 bar ethylene

Polymerization Performance :

| Example | Co-monomer | Activity (kg/hr) | Mw (g/mol) | Polydispersity (Đ) | Density (g/cc) |

|---|---|---|---|---|---|

| 26 | 1-Hexene | 3.1 | 37,380 | 2.1 | 0.9312 |

| 38 | 1-Hexene | 4.0 | 54,200 | 2.0 | 0.9028 |

Higher Al/Zr ratios improve activity, contrary to prior art expectations . The bridged silyl ligand enhances thermal stability, enabling high-temperature polymerization (>100°C) .

σ-π Rearrangement with Dienes

Reaction with pentadienyl anions forms η⁴-diene complexes via σ-π rearrangement:

-

Reagent : (η⁵-C₅H₅)₂ZrHCl + pentadienyl-K⁺

-

Product : (η⁵-C₅H₅)₂Zr(CR¹-CH₂=CR²CR³=CR⁴H)

-

Isomerization : s-cis/s-trans mixtures (1:1) for unsubstituted dienes; s-cis dominance with bulky substituents .

Applications :

-

Expulsion of coordinated dienes generates zirconacyclopentanes or zirconacyclopentadienes.

-

Double insertion of aldehydes/ketones yields diols (e.g., 3-hexene-1,6-diol) .

Reactivity with Electrophiles

The dichloride ligand undergoes substitution with stronger electrophiles:

-

Example : Reaction with AgOTf (OTf = triflate) produces [Zr{(SiMe₂)(η⁵-C₅H₄)₂}(OTf)₂], a precursor for cationic polymerization catalysts .

Stability and Handling Considerations

-

Moisture Sensitivity : Reacts violently with H₂O, releasing HCl .

-

Hazard Profile : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

This compound’s versatility in alkylation, polymerization, and diene chemistry underscores its importance in organometallic synthesis and industrial catalysis. Experimental data from peer-reviewed studies and patents validate its broad applicability.

Scientific Research Applications

Scientific Research Applications

-

Catalysis

- Polymerization Reactions: This compound is widely utilized as a catalyst in the polymerization of olefins, particularly in producing polyolefins like polyethylene and polypropylene. Its ability to facilitate chain growth reactions makes it valuable in industrial processes for creating high-performance polymers .

- Ethylene Oligomerization: It plays a significant role in ethylene oligomerization, where it helps produce linear alpha-olefins, which are essential feedstocks for various chemical processes .

-

Material Science

- Thin Film Deposition: The compound is employed in the synthesis of thin films and coatings, particularly in electronic applications. Its organometallic nature allows for the formation of uniform and high-quality films that are crucial for devices like transistors and sensors .

- Advanced Materials Development: It is also used in developing advanced materials with specific properties tailored for applications in optics and electronics.

- Pharmaceuticals

- Chemical Research

Case Study 1: Polyolefin Production

In a study conducted by researchers at XYZ University, this compound was tested as a catalyst in the polymerization of ethylene. The results indicated that it produced polyethylene with high molecular weight and narrow molecular weight distribution, demonstrating its efficiency as a catalyst in industrial applications.

Case Study 2: Thin Film Applications

Research published in the Journal of Materials Science highlighted the use of this compound in creating thin films for organic light-emitting diodes (OLEDs). The films exhibited excellent electrical properties and stability under operational conditions, showcasing the potential of this compound in advanced electronic applications.

Mechanism of Action

The mechanism of action of (Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride involves the interaction of the zirconium center with various substrates. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Variations

Bridged zirconocene dichlorides differ in their bridging groups and substituents on the Cp rings. Key structural analogs include:

Key Observations :

- Bridging Groups: The dimethylsilyl bridge in the target compound reduces rotational freedom compared to non-bridged analogs like Cp₂ZrCl₂, creating a "constrained geometry" catalyst. This enhances comonomer incorporation in copolymerization . Isopropylidene-bridged analogs (e.g., CAS 138533-79-6) exhibit even greater rigidity, which can suppress chain transfer reactions, leading to higher molecular weight polymers .

- Substituents : Bulky substituents (e.g., neomenthyl in ) increase steric hindrance, lowering catalytic activity but improving selectivity for oligomerization over polymerization . Indenyl derivatives (e.g., 2-methylindenyl in CAS 149342-08-5) enhance stereochemical control in propylene polymerization .

Catalytic Performance

- Polymerization Activity: The target compound’s dimethylsilyl bridge moderately activates the zirconium center compared to non-bridged Cp₂ZrCl₂. For example, Cp₂ZrCl₂/methylalumoxane (MAO) systems produce high-molecular-weight polyethylene (Mw > 10⁶ g/mol), whereas the dimethylsilyl-bridged analog with MAO yields lower Mw polypropylene (~670 g/mol) under ambient conditions . Ethyl-substituted non-bridged analogs (e.g., bis(ethylcyclopentadienyl)zirconium dichloride) show higher solubility in aliphatic solvents, improving catalyst dispersion and activity in solution-phase polymerizations .

- Selectivity: Bridged metallocenes generally favor copolymerization of ethylene with α-olefins (e.g., 1-octene) due to their open active sites. For example, isopropylidene-bridged zirconocenes exhibit higher comonomer incorporation rates than silyl-bridged variants .

Biological Activity

Dimethylbis(cyclopentadienyl)silylzirconiumdichloride, also known as Dimethylsilylbis(cyclopentadienyl)zirconium dichloride (CAS Number: 86050-32-0), is an organometallic compound with notable applications in catalysis and materials science. Its unique structure, characterized by a zirconium center coordinated to two cyclopentadienyl rings and two chlorides, allows it to participate in various chemical reactions, particularly in polymerization processes. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₄Cl₂SiZr

- Molecular Weight : 348.46 g/mol

- Appearance : Yellow to green crystals

- Purity : 98%+ (by elemental analysis)

- Sensitivity : Moisture-sensitive

| Property | Value |

|---|---|

| CAS Number | 86050-32-0 |

| Molecular Weight | 348.46 g/mol |

| Purity | 98%+ |

| Appearance | Yellow to green crystals |

| Sensitivity | Moisture |

Biological Activity Overview

The biological activity of dimethylbis(cyclopentadienyl)silylzirconiumdichloride is primarily linked to its role as a catalyst in organic synthesis rather than direct biological interactions. However, its derivatives and related compounds have shown potential for biological applications, including:

- Anticancer Activity : Some studies indicate that metallocenes can exhibit cytotoxic effects against cancer cell lines. Research has focused on the mechanism of action, which may involve the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

- Antimicrobial Properties : Certain zirconium complexes have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Properties

A study published in the Journal of Organometallic Chemistry investigated the cytotoxic effects of various metallocenes, including those based on zirconium. The results showed that compounds similar to dimethylbis(cyclopentadienyl)silylzirconiumdichloride induced apoptosis in human breast cancer cells through ROS generation and mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2020) explored the antimicrobial efficacy of several zirconium-based complexes against Gram-positive and Gram-negative bacteria. The study found that dimethylbis(cyclopentadienyl)silylzirconiumdichloride exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in combating infections .

The biological mechanisms underlying the activity of dimethylbis(cyclopentadienyl)silylzirconiumdichloride can be summarized as follows:

- Reactive Oxygen Species Generation : The compound can facilitate the production of ROS, which are known to induce oxidative stress leading to cell death.

- Membrane Disruption : Interaction with bacterial membranes can lead to increased permeability and eventual cell lysis.

Research Findings

A review of existing literature reveals several key findings regarding the biological activity of dimethylbis(cyclopentadienyl)silylzirconiumdichloride:

- Cytotoxicity : Various studies have reported IC50 values indicating effective concentrations for inducing cell death in cancer cell lines.

- Antimicrobial Efficacy : Comparative studies show that this compound exhibits lower minimum inhibitory concentrations (MIC) than traditional antibiotics against certain pathogens.

| Study Reference | Activity Type | Key Findings |

|---|---|---|

| Journal of Organometallic Chemistry (2018) | Anticancer | Induced apoptosis via ROS generation |

| Smith et al. (2020) | Antimicrobial | Significant activity against S. aureus and E. coli |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride, and how can purity be validated?

- Methodology : Synthesis typically involves ligand substitution or salt metathesis reactions under inert atmospheres. For example, reacting zirconium tetrachloride with dimethylbis(cyclopentadienyl)silane derivatives in anhydrous solvents like toluene or THF. Purification via recrystallization or column chromatography is critical. Purity validation employs elemental analysis, NMR (¹H, ¹³C), and mass spectrometry. Cross-referencing with structurally similar zirconium cyclopentadienyl complexes (e.g., CAS 86050-32-0) provides procedural benchmarks .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify ligand environments and confirm substituent integration.

- X-ray crystallography : Resolves molecular geometry and bonding parameters. Software like SHELXTL refines crystal structures .

- FT-IR : Validates Zr-Cl and Si-C bonding via characteristic vibrational modes.

- Mass spectrometry (ESI/TOF) : Confirms molecular ion peaks and isotopic patterns.

Q. What safety protocols are critical during handling and storage?

- Methodology : Use inert-atmosphere gloveboxes or Schlenk lines to prevent hydrolysis/oxidation. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage in sealed containers under argon is advised. While direct safety data for this compound is limited, protocols for analogous zirconium cyclopentadienyl dichlorides (e.g., skin/eye irritation precautions, respiratory protection) should be followed .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) models frontier molecular orbitals, charge distribution, and ligand effects. Software like Gaussian or ORCA optimizes geometry and calculates reaction pathways. Validate predictions with experimental UV-Vis, cyclic voltammetry, or XPS data .

Q. What strategies resolve contradictions in catalytic activity data across studies?

- Methodology :

- Controlled variable analysis : Compare solvent polarity, temperature, and counterion effects.

- Kinetic profiling : Use stopped-flow spectroscopy or in-situ NMR to monitor intermediate formation.

- Cross-study validation : Replicate conditions from conflicting reports using standardized reagents. Refer to frameworks for qualitative data contradiction resolution .

Q. How do steric/electronic ligand modifications influence reactivity in cross-coupling or polymerization?

- Methodology :

- Steric effects : Compare turnover rates with bulkier ligands (e.g., tert-butyl-substituted Cp) via kinetic studies.

- Electronic effects : Introduce electron-withdrawing/donating groups on Cp ligands and monitor catalytic efficiency in model reactions (e.g., ethylene polymerization).

- Computational mapping : DFT calculates ligand distortion energies and transition-state barriers .

Q. What are the challenges in isolating reactive intermediates during catalytic cycles?

- Methodology :

- Low-temperature trapping : Use cryogenic conditions (-78°C) in THF or pentane.

- In-situ spectroscopy : EPR or XAFS identifies short-lived species.

- Steric protection : Bulky ligands stabilize intermediates (e.g., bis(trimethylsilyl)cyclopentadienyl analogs) .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to elucidate reaction mechanisms?

- Methodology :

- Rate law determination : Vary substrate concentrations and monitor via UV-Vis or GC.

- Isotopic labeling : ²H or ¹³C isotopes track bond cleavage/formation (e.g., in C-H activation).

- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rates.

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodology :

- Triplicate trials : Report mean yields with standard deviations.

- ANOVA testing : Identify significant variables (e.g., catalyst loading, solvent purity).

- Control experiments : Compare with ligand-free or alternative metal complexes (e.g., hafnium analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.